

In-Depth Technical Guide: Tetrakis(triphenylphosphine)palladium(0)

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Compound of Interest

Compound Name: *Tetrakis(triphenylphosphine)palladium*

Cat. No.: B116648

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CAS Number: 14221-01-3

Chemical Name: **Tetrakis(triphenylphosphine)palladium(0)**

Molecular Formula: $C_{72}H_{60}P_4Pd$

This technical guide provides a comprehensive overview of the properties, synthesis, and primary applications of **Tetrakis(triphenylphosphine)palladium(0)**, a cornerstone catalyst in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.

Physicochemical and Spectral Properties

Tetrakis(triphenylphosphine)palladium(0), often abbreviated as $Pd(PPh_3)_4$, is a bright yellow, air- and light-sensitive crystalline solid.^{[1][2]} It is a highly versatile catalyst precursor for a vast array of cross-coupling reactions.^[3] Proper storage under an inert atmosphere (e.g., argon) and at reduced temperatures (2-8°C) is crucial to prevent decomposition, which is often indicated by a change in color to brown or dark green.^{[1][3][4]}

Quantitative Data Summary

The key physical and spectral properties of $Pd(PPh_3)_4$ are summarized in the tables below for quick reference.

Table 1: Physicochemical Properties

Property	Value	References
CAS Number	14221-01-3	[1]
Molecular Weight	1155.56 g/mol	[5]
Appearance	Bright yellow to yellow-green crystalline solid/powder	[1][3]
Melting Point	103-115 °C (decomposes)	[2][6]
Solubility	Soluble in benzene, toluene, chloroform; Slightly soluble in ethyl acetate, methanol; Insoluble in water, ether, alcohol.	[2][6]
Storage Conditions	2-8°C, under inert gas, protected from light	[2][4]
Sensitivity	Air, light, and moisture sensitive	[2][4]

Table 2: Spectral Data

Data Type	Key Features	References
³¹ P NMR	δ ~16-30 ppm (solvent and dissociation dependent)	[7][8]
Infrared (IR)	Key peaks associated with triphenylphosphine ligands.	[9][10]
Crystal Structure	Tetrahedral geometry around the central Palladium(0) atom.	[1][10]

Synthesis of

Tetrakis(triphenylphosphine)palladium(0)

$\text{Pd}(\text{PPh}_3)_4$ is commercially available but can also be synthesized in the laboratory. The most common method involves the reduction of a Palladium(II) precursor in the presence of excess triphenylphosphine.

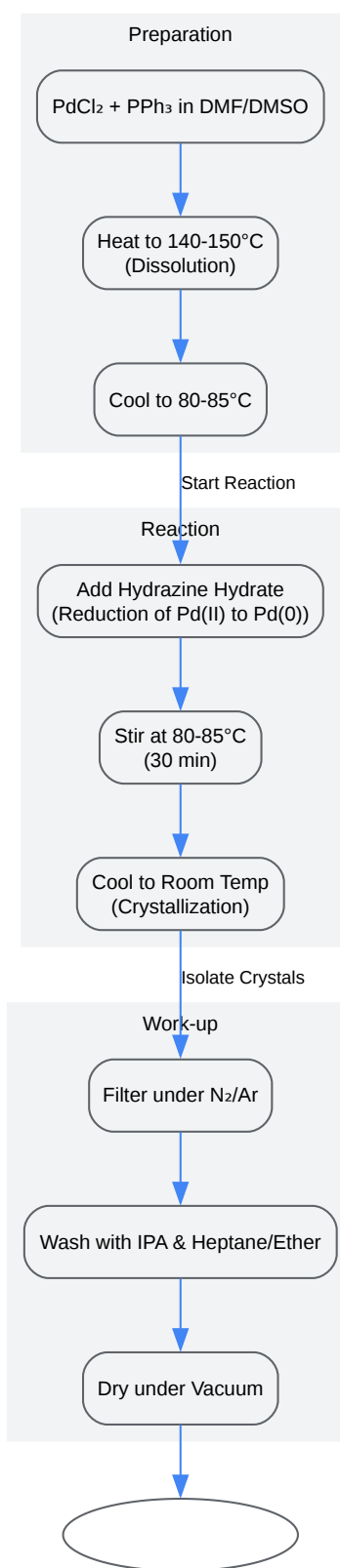
Experimental Protocol: Synthesis from Palladium(II) Chloride

This protocol is adapted from established methods involving the reduction of $\text{PdCl}_2(\text{PPh}_3)_2$.^[1]
^[5] A variation using dimethylformamide (DMF) as a solvent is also widely reported.^[6]

- Reagents:
 - Palladium(II) Chloride (PdCl_2)
 - Triphenylphosphine (PPh_3)
 - Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$) or other reducing agents like ascorbic acid.^[1]
 - Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)^{[3][6]}
 - Isopropyl alcohol (for washing)
 - n-Heptane or Diethyl ether (for washing)
- Procedure:
 - To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Palladium(II) chloride and approximately 7-8 molar equivalents of triphenylphosphine.
 - Add degassed solvent (e.g., DMF or DMSO) to the flask.
 - Heat the mixture with stirring to approximately 140-150°C until all solids dissolve, resulting in a clear, yellowish solution.^{[3][6]}
 - Cool the solution to around 80-85°C.^[6]

- Cautiously add a solution of hydrazine hydrate dropwise. Vigorous gas (nitrogen) evolution will occur.[6]
- After the addition is complete, stir the mixture at 80-85°C for approximately 30 minutes.[6]
- Allow the mixture to cool slowly to room temperature, during which the bright yellow product will crystallize.
- Filter the resulting crystals under an inert atmosphere.
- Wash the crystals sequentially with portions of deoxygenated isopropyl alcohol and then deoxygenated n-heptane or diethyl ether to remove impurities.[3][6]
- Dry the final product under a vacuum. The yield is typically high (e.g., ~95%).[6]

Synthesis Workflow Diagram



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Synthesis workflow for **Tetrakis(triphenylphosphine)palladium(0)**.

Applications in Homogeneous Catalysis

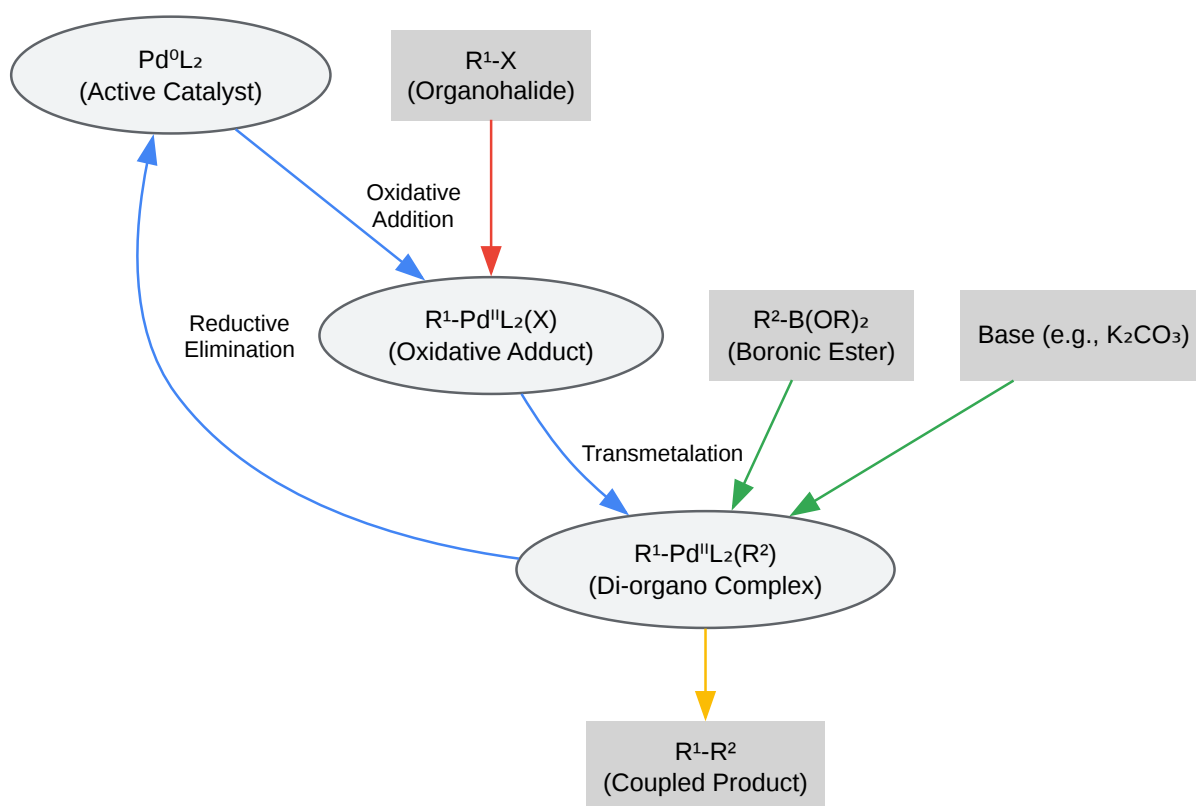
$\text{Pd}(\text{PPh}_3)_4$ is a preeminent catalyst for forming carbon-carbon and carbon-heteroatom bonds. It is central to numerous name reactions, fundamentally shaping the landscape of modern synthetic chemistry.^{[3][11]} The active catalytic species is often a coordinatively unsaturated $\text{Pd}(0)$ complex, such as $\text{Pd}(\text{PPh}_3)_2$ or $\text{Pd}(\text{PPh}_3)$, which is formed in solution by the dissociation of triphenylphosphine ligands.^{[1][5]}

The general catalytic cycle for these reactions involves three key steps:

- **Oxidative Addition:** The active $\text{Pd}(0)$ catalyst inserts into the bond of an organohalide (R-X) or triflate (R-OTf), forming a $\text{Pd}(\text{II})$ intermediate.
- **Transmetalation:** A main group organometallic reagent ($\text{R}'\text{-M}$) transfers its organic group to the palladium center, displacing the halide or triflate.
- **Reductive Elimination:** The two organic groups (R and R') couple and are eliminated from the palladium center, forming the desired product ($\text{R-R}'$) and regenerating the active $\text{Pd}(0)$ catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryls, vinylarenes, and polyenes by coupling an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate.^{[12][13]}



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Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

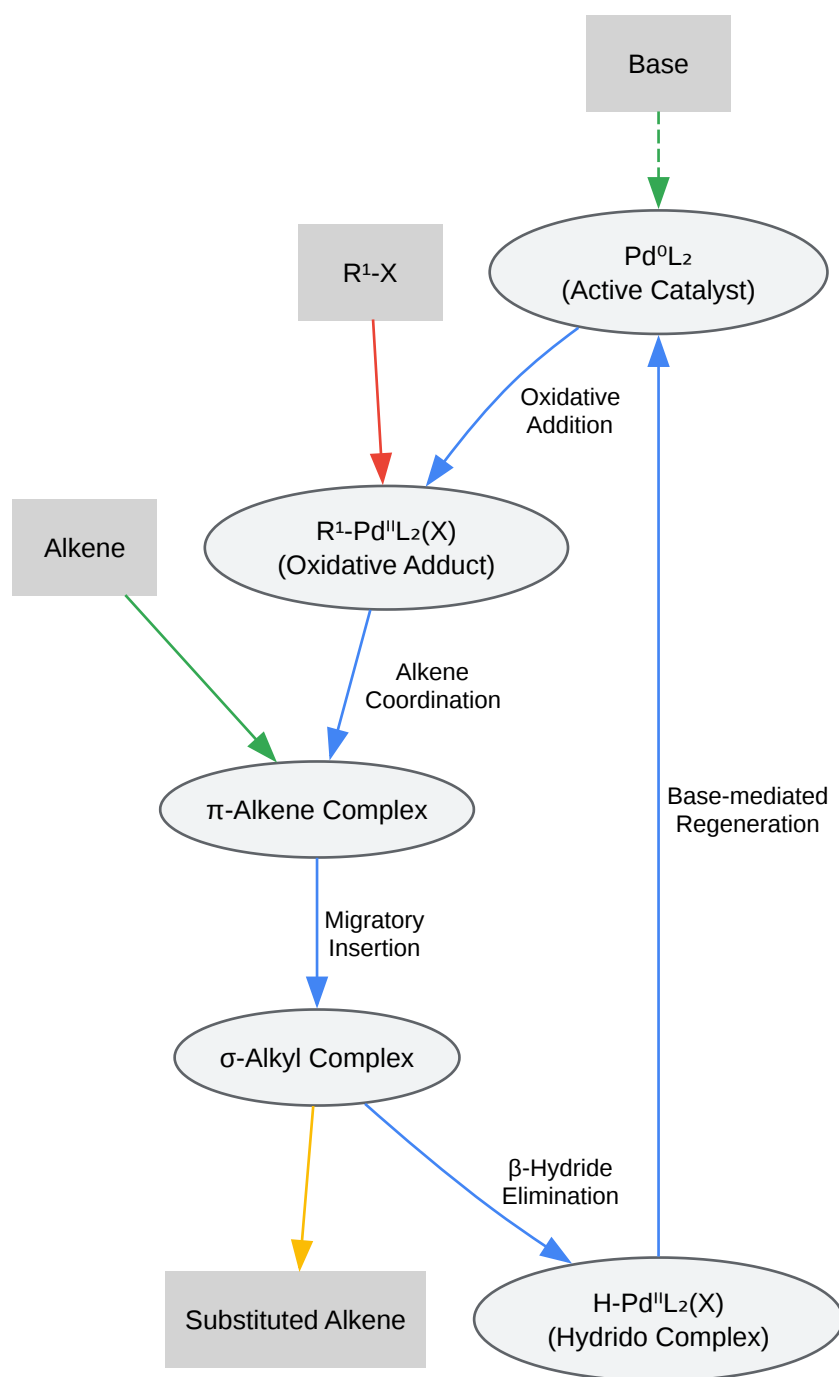
This protocol details the Suzuki coupling of 1-chloro-2-nitrobenzene with phenylboronic acid. [\[14\]](#)

- Reagents:
 - 1-Chloro-2-nitrobenzene
 - Phenylboronic acid
 - **Tetrakis(triphenylphosphine)palladium(0)** (Pd(PPh₃)₄)
 - Sodium carbonate (Na₂CO₃)
 - Methanol/Water (4:1 mixture)

- Procedure:
 - In a microwave vial, combine 1-chloro-2-nitrobenzene (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), sodium carbonate (2.0 equiv), and $\text{Pd}(\text{PPh}_3)_4$ (1-3 mol%).
 - Add the methanol/water (4:1) solvent mixture.
 - Seal the vial and place it in a microwave reactor. Heat the mixture to the optimized temperature (e.g., 80°C) for a specified time until the reaction is complete (monitored by TLC or GC-MS).
 - After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield 2-nitrobiphenyl.

Heck-Mizoroki Reaction

The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene, proving invaluable for the synthesis of complex organic structures.^{[15][16]}



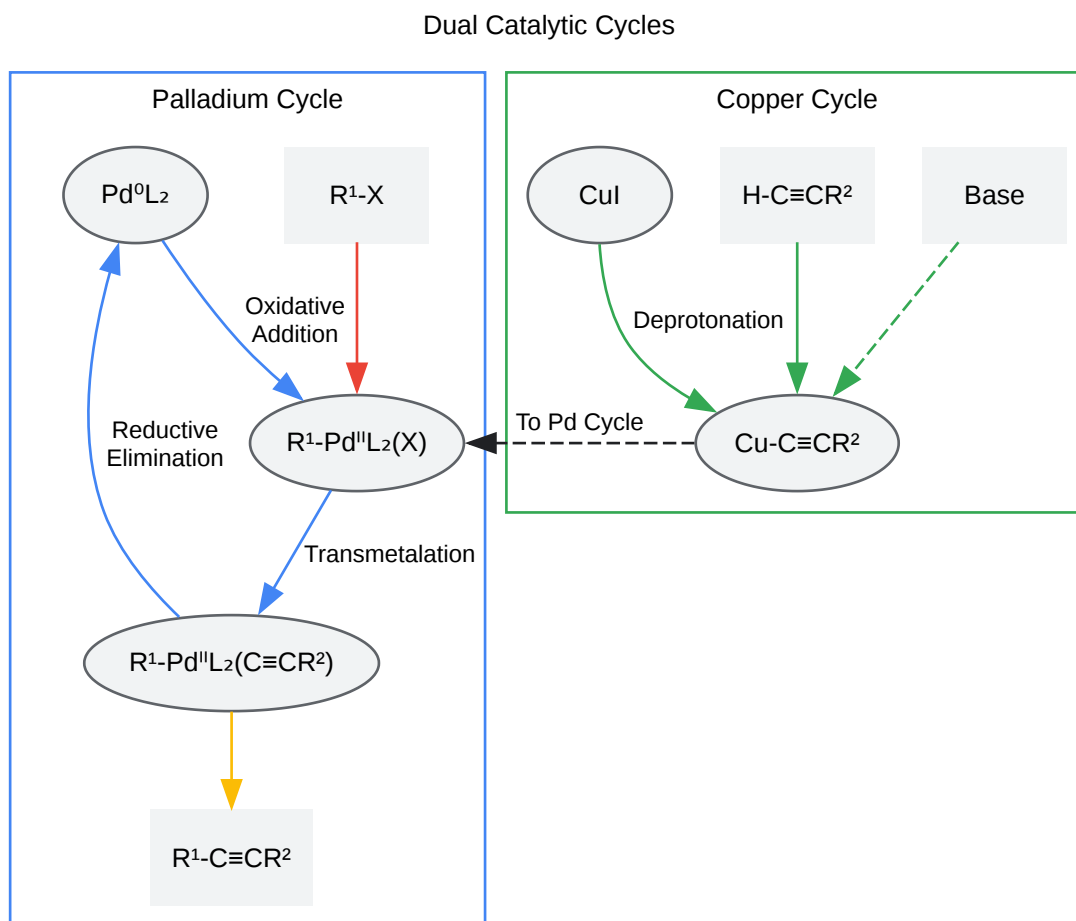
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Generalized catalytic cycle for the Heck-Mizoroki reaction.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.^{[17][18]} The reaction is typically co-catalyzed by a

copper(I) salt, although copper-free protocols exist.[17]



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Catalytic cycles for the copper co-catalyzed Sonogashira coupling.

Stille and Negishi Couplings

$\text{Pd}(\text{PPh}_3)_4$ is also a highly effective catalyst for Stille (coupling organostannanes with organohalides) and Negishi (coupling organozinc compounds with organohalides) reactions.[1][19][20] The catalytic cycles are analogous to the Suzuki coupling, differing primarily in the transmetalation step.

This protocol highlights a green chemistry approach using polyethylene glycol (PEG) as a recyclable solvent.[19][21]

- Reagents:

- Aryl bromide (4.0 equiv)
- Organotin reagent (e.g., Tetraphenyltin, 1.0 equiv)
- $\text{Pd(PPh}_3)_4$ (1-2 mol%)
- Sodium acetate (NaOAc)
- Polyethylene glycol 400 (PEG-400)
- Procedure:
 - Combine the aryl bromide, organotin reagent, $\text{Pd(PPh}_3)_4$, and sodium acetate in PEG-400 in a reaction vessel.
 - Heat the mixture to 100°C with stirring for the required time (monitored by TLC or GC-MS).
 - Upon completion, cool the reaction mixture and extract the product with a nonpolar solvent (e.g., hexane or diethyl ether). The PEG solvent and catalyst remain in the polar phase.
 - Wash the combined organic layers with water to remove residual PEG.
 - Dry the organic layer, concentrate, and purify the product via column chromatography.
 - The PEG-400 phase can often be recovered and reused for subsequent reactions.[\[19\]](#)

This general protocol requires strictly anhydrous and oxygen-free conditions due to the sensitivity of organozinc reagents.[\[1\]](#)

- Reagents:
 - Organohalide (1.0 equiv)
 - Organozinc reagent (1.1-1.2 equiv)
 - $\text{Pd(PPh}_3)_4$ (1-5 mol%)
 - Anhydrous THF

- Procedure:
 - In a flame-dried Schlenk flask under an inert atmosphere, dissolve the organohalide and $\text{Pd}(\text{PPh}_3)_4$ in anhydrous THF.
 - Add the organozinc reagent (typically as a solution in THF) dropwise to the reaction mixture at room temperature or below (e.g., 0°C).
 - Allow the reaction to stir at room temperature or with gentle heating until completion.
 - Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH_4Cl).
 - Extract the mixture with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate.
 - Purify the crude product by column chromatography.

Safety and Handling

Tetrakis(triphenylphosphine)palladium(0) is harmful if swallowed or inhaled and may cause irritation to the skin, eyes, and respiratory system.^[22] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As it is air- and light-sensitive, it should be stored in a tightly sealed container under an inert atmosphere and refrigerated.^[4]

Conclusion

Tetrakis(triphenylphosphine)palladium(0) (CAS 14221-01-3) remains an indispensable tool in synthetic organic chemistry. Its efficacy in catalyzing a wide range of cross-coupling reactions has made it fundamental to the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its properties, handling requirements, and the mechanics of the reactions it catalyzes is essential for its safe and effective application in research and development.

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